

commercial suppliers of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

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Compound of Interest

Compound Name: (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Cat. No.: B161583

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An In-depth Technical Guide to **(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)**

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), commonly referred to as (S,S)-tBu-BOX, is a C₂-symmetric bis(oxazoline) ligand renowned for its efficacy in asymmetric catalysis. Its rigid structure, derived from the chiral amino alcohol (S)-tert-leucinol, creates a well-defined chiral environment around a coordinated metal center. This steric control enables high enantioselectivity in a wide array of chemical transformations, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and research applications.

Commercial Availability

(S,S)-tBu-BOX is readily available from several major chemical suppliers, ensuring a consistent supply for research and development purposes. Key commercial sources include:

- Sigma-Aldrich (Merck): A prominent supplier offering the ligand in various quantities, often with detailed specifications and supporting documentation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Thermo Fisher Scientific: Available under the Thermo Scientific Chemicals and Acros Organics brands, providing different grades and pack sizes.[\[4\]](#)[\[5\]](#)

- TCI Chemicals: A well-established supplier of research chemicals, listing the compound with its specific product number.[\[6\]](#)
- Strem Chemicals: Known for high-purity catalysts and ligands, Strem offers this compound for research applications.[\[7\]](#)
- Biosynth: Supplies the ligand for pharmaceutical testing and research.[\[8\]](#)
- Santa Cruz Biotechnology: Provides the ligand as a C₂-symmetric ligand for enantioselective catalysis.

Physicochemical and Spectroscopic Data

The quantitative data for (S,S)-tBu-BOX has been compiled from various commercial and literature sources to provide a comprehensive overview for researchers.

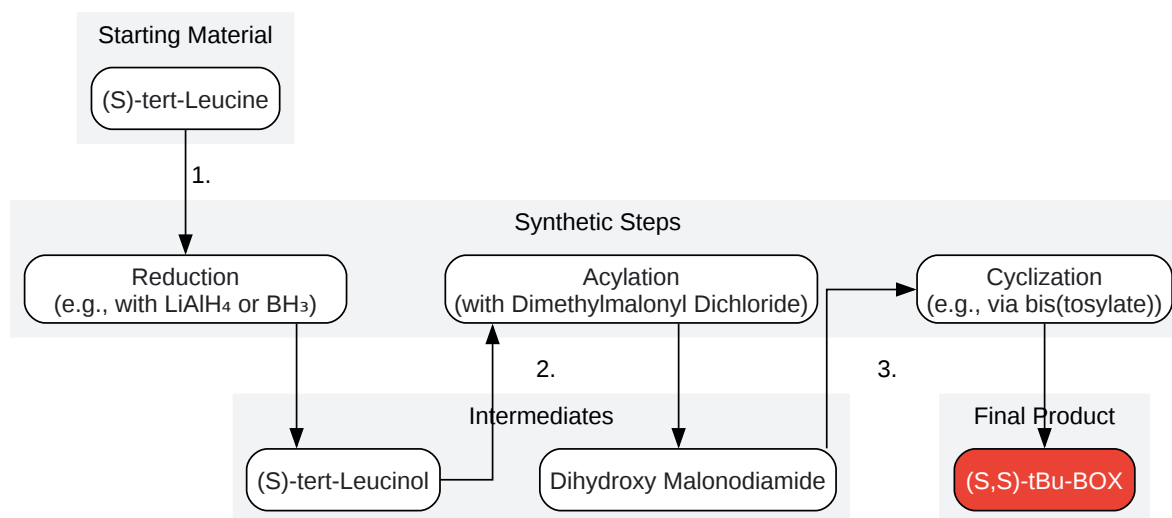
Property	Value	Source(s)
CAS Number	131833-93-7	[1] [4] [5] [6]
Molecular Formula	C ₁₇ H ₃₀ N ₂ O ₂	[3]
Molecular Weight	294.43 g/mol	[1] [3] [9]
Appearance	White to off-white crystalline powder	[4]
Melting Point	89-91 °C	[3] [9]
Optical Rotation	[α] ₂₀ /D = -120° (c=5, CHCl ₃)	[3]
Purity	≥98%	[5]
Enantiomeric Excess	≥98% e.e.	[5]
Solubility	Soluble in chloroform, dichloromethane, and other common organic solvents.	
InChI Key	DPMGLJUMNRDNMX-VXGBXAGGSA-N	[3]

Synthesis and Applications

(S,S)-tBu-BOX is a privileged ligand used to form chiral Lewis acid catalysts when complexed with various metal salts, most notably those of copper(II), zinc(II), and magnesium(II). These complexes are instrumental in catalyzing a range of enantioselective reactions.

General Synthesis Workflow

The synthesis of (S,S)-tBu-BOX typically starts from the commercially available amino acid (S)-tert-leucine. The general procedure involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-tert-leucinol. This is followed by acylation with a malonate derivative, such as dimethylmalonyl dichloride. The resulting dihydroxy malonodiamide undergoes a cyclization step to form the final bis(oxazoline) product.^[4]



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General synthetic route for (S,S)-tBu-BOX.

Key Catalytic Applications

The versatility of the (S,S)-tBu-BOX ligand is demonstrated in its application across numerous reaction types:

- **Diels-Alder Reactions:** Copper(II)-tBu-BOX complexes are highly effective catalysts for enantioselective Diels-Alder reactions, forming chiral six-membered rings with excellent diastereo- and enantioselectivity.^[10]
- **Aldol Reactions:** Chiral Lewis acid complexes of tBu-BOX catalyze asymmetric Mukaiyama aldol reactions, providing access to chiral β -hydroxy carbonyl compounds.
- **Michael Additions:** The ligand is used in conjugate additions of various nucleophiles to α,β -unsaturated systems.
- **Cyclopropanation and Aziridination:** Copper(I) complexes with tBu-BOX are used to catalyze the enantioselective cyclopropanation and aziridination of olefins.
- **Kharasch-Sosnovsky Allylic Oxidation:** This ligand, in complex with copper, facilitates the enantioselective allylic oxidation of alkenes.^{[11][12]}

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the catalyst and its application in a representative reaction.

Catalyst Preparation: Cu((S,S)-tBu-BOX)₂

This protocol describes the in situ formation of the chiral Lewis acid catalyst from the ligand and a copper(II) salt.

Materials:

- **(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)** [(S,S)-tBu-BOX]
- Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]
- Anhydrous dichloromethane (CH₂Cl₂)
- Schlenk flask or similar oven-dried glassware

- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, add (S,S)-tBu-BOX (0.11 mmol, 1.1 equivalents) to an oven-dried Schlenk flask containing a magnetic stir bar.
- Add anhydrous CH_2Cl_2 (e.g., 5 mL) to dissolve the ligand.
- To the stirred solution, add $\text{Cu}(\text{OTf})_2$ (0.10 mmol, 1.0 equivalent).
- Stir the mixture at room temperature for 1-2 hours. The formation of the complex is typically indicated by a color change to a light blue or green solution.
- This solution of the chiral catalyst is used directly in the subsequent reaction without isolation.

Application: Enantioselective Diels-Alder Reaction

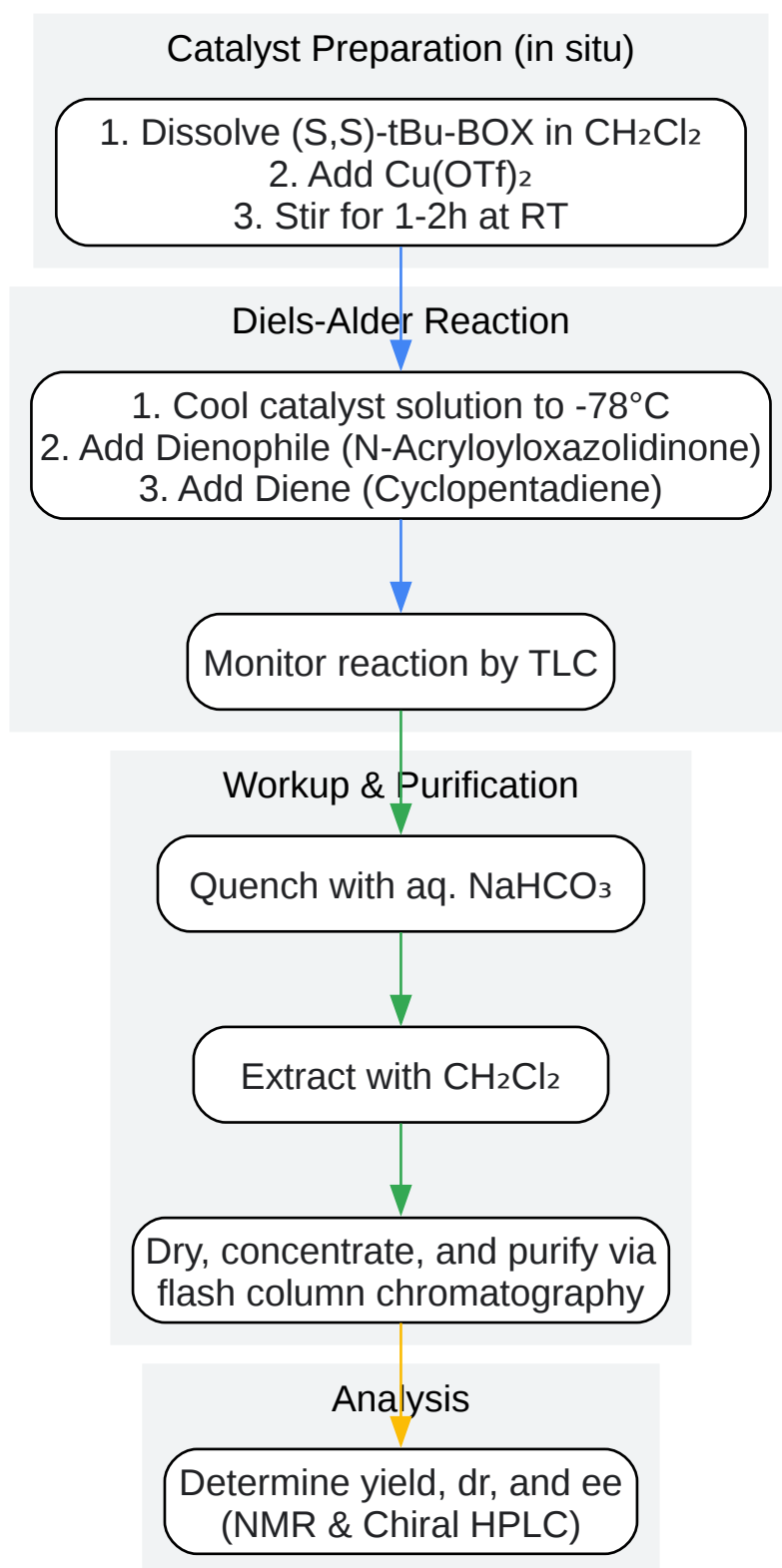
This protocol details the --INVALID-LINK--₂ catalyzed reaction between N-acryloyloxazolidinone and cyclopentadiene.

Materials:

- In situ prepared --INVALID-LINK--₂ catalyst solution (0.10 mmol in CH_2Cl_2)
- N-Acryloyl-2-oxazolidinone (1.0 mmol, 1.0 equivalent)
- Cyclopentadiene (freshly cracked, 3.0 mmol, 3.0 equivalents)
- Anhydrous dichloromethane (CH_2Cl_2)
- Reaction vessel suitable for low temperatures
- Cryostat or dry ice/acetone bath

Procedure:

- Cool the prepared catalyst solution in CH_2Cl_2 to the desired reaction temperature (e.g., -78°C) in the reaction vessel.
- Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the cold catalyst solution.
- Stir the mixture for 5-10 minutes.
- Slowly add the freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
- Maintain the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion (typically 1-4 hours), quench the reaction by adding a small amount of saturated aqueous NaHCO_3 solution.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with CH_2Cl_2 (3 x 15 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral cycloadduct.
- Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis, respectively.

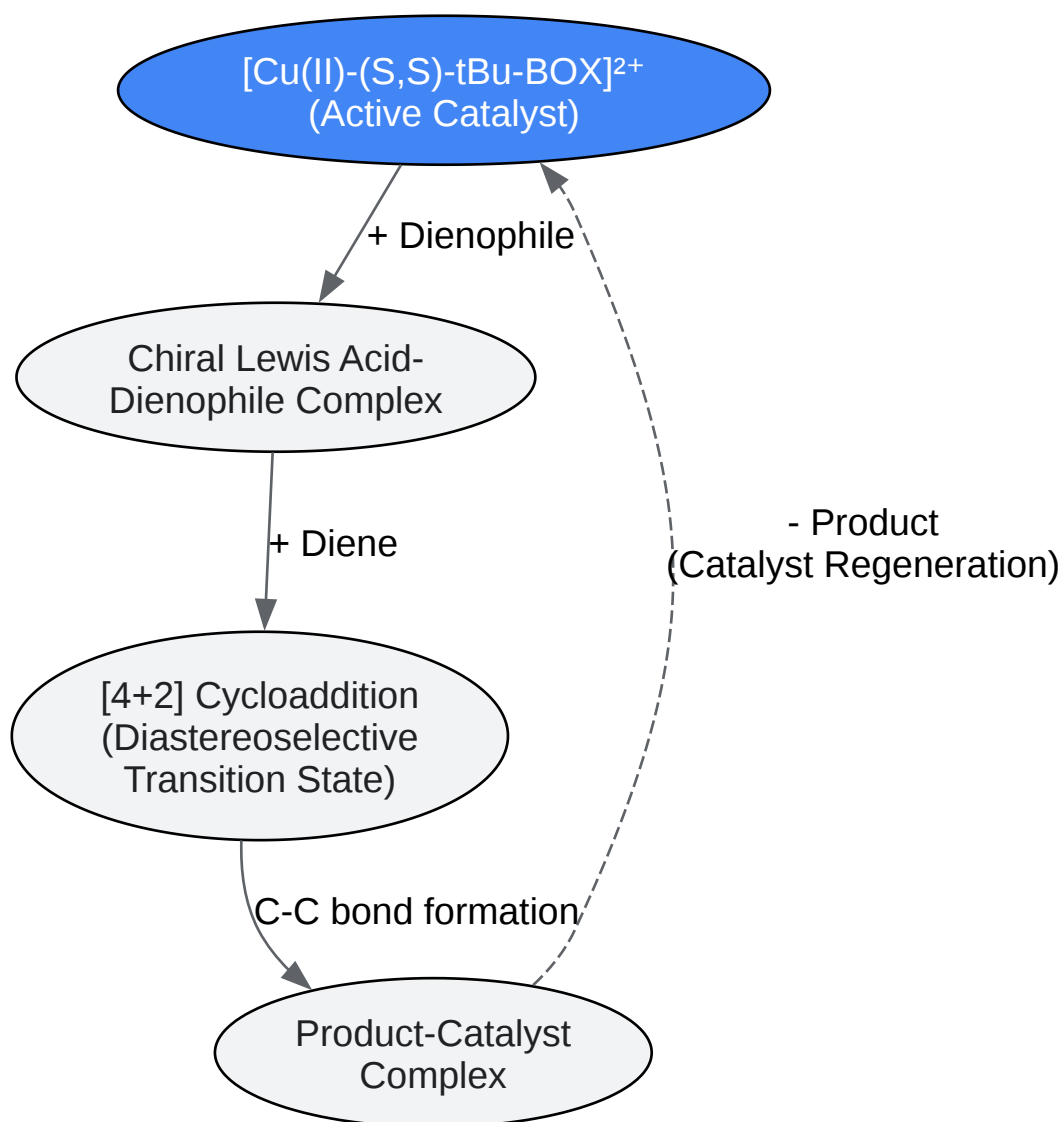


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Workflow for a Cu-(S,S)-tBu-BOX catalyzed Diels-Alder reaction.

Catalytic Cycle

The proposed catalytic cycle for a Cu(II)-BOX catalyzed reaction, such as the Diels-Alder cycloaddition, involves the coordination of the dienophile to the chiral Lewis acidic copper center. This coordination activates the dienophile towards nucleophilic attack by the diene and creates a sterically hindered environment, directing the diene to attack from a specific face.



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Simplified catalytic cycle for a Cu-(S,S)-tBu-BOX reaction.

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